N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide - 708241-82-1

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Catalog Number: EVT-3157216
CAS Number: 708241-82-1
Molecular Formula: C15H15N3O4S
Molecular Weight: 333.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a synthetic compound investigated for its potential therapeutic properties. [ [], [] ] It functions as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). [ [] ] Its primary area of research focuses on inflammatory skin diseases, particularly psoriasis. [ [] ]

Mechanism of Action

N-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide acts as an inverse agonist of the RORγ. [ [] ] Inverse agonists bind to receptors and suppress their constitutive activity, essentially having the opposite effect of an agonist. RORγ plays a critical role in the immune system, particularly in the development and function of Th17 cells, which are involved in inflammatory responses. [ [] ] By inhibiting RORγ, this compound is believed to suppress Th17 cell activity and alleviate inflammation associated with psoriasis. [ [] ]

Applications

The primary application for N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in scientific research is the study of inflammatory skin diseases, particularly psoriasis. [ [] ] A study demonstrated the in vivo activity of N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in an IL-23-induced mouse skin inflammation model, a common model used to study psoriasis. [ [] ] This suggests potential for topical treatment of psoriasis. [ [] ]

N‐(2,4‐Dimethylphenyl)‐N‐isobutyl‐2‐oxo‐1‐[(tetrahydro‐2H‐pyran‐4‐yl)methyl]‐2,3‐dihydro‐1H‐benzo[d]imidazole‐5‐sulfonamide (CD12681)

  • Compound Description: CD12681 is a potent inverse agonist of the retinoic acid receptor‐related orphan receptor RORγ. It exhibits in vivo activity in an IL‐23‐induced mouse skin inflammation model, making it a promising candidate for the topical treatment of skin diseases like psoriasis. []
  • Relevance: CD12681 shares the core structure of a 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide with N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide. The primary difference lies in the substituents attached to the sulfonamide nitrogen and the nitrogen at position 1 of the benzimidazole ring. []

(3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274)

  • Compound Description: SU11274 is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It demonstrates anti-tumor effects by inducing apoptosis in cells transformed by the oncogenic TPR-MET tyrosine kinase. SU11274 specifically targets the Met kinase, leading to cell cycle arrest, increased Annexin V staining, and caspase 3 activity. [, ]
  • Relevance: While SU11274 belongs to the indole class, it shares structural similarities with N-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide. Both compounds feature a sulfonamide group and an aromatic ring system, with variations in the core heterocycle and substituents. [, ]

Properties

CAS Number

708241-82-1

Product Name

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Molecular Formula

C15H15N3O4S

Molecular Weight

333.36

InChI

InChI=1S/C15H15N3O4S/c1-2-22-11-5-3-10(4-6-11)18-23(20,21)12-7-8-13-14(9-12)17-15(19)16-13/h3-9,18H,2H2,1H3,(H2,16,17,19)

InChI Key

MVZLFWLHAJHHKO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.